molecular formula C4H8BrClN4 B6172594 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride CAS No. 2460755-69-3

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B6172594
CAS RN: 2460755-69-3
M. Wt: 227.5
InChI Key:
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Description

“2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound that contains a 1,2,4-triazole ring. This ring is a five-membered heterocyclic compound containing three nitrogen atoms . The 1,2,4-triazole ring is a part of many biologically active compounds and is used as a ligand for transition metals to create coordination complexes .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthetic methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques. For example, the IR absorption spectra of some 1,2,4-triazole derivatives showed two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of these compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . They are also used in the synthesis of various biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on the specific compound. Some compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can also vary. Some compounds have shown cytotoxic activity against certain cell lines . Therefore, proper safety measures should be taken when handling these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride involves the reaction of 3-bromo-1H-1,2,4-triazole with ethylenediamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-bromo-1H-1,2,4-triazole", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-1H-1,2,4-triazole is dissolved in ethanol and reacted with ethylenediamine at reflux temperature for 24 hours.", "Step 2: The reaction mixture is cooled and the product is isolated by filtration and washed with ethanol.", "Step 3: The product is dissolved in hydrochloric acid and the resulting solution is evaporated to dryness to obtain the hydrochloride salt of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine." ] }

CAS RN

2460755-69-3

Product Name

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride

Molecular Formula

C4H8BrClN4

Molecular Weight

227.5

Purity

95

Origin of Product

United States

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